5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide
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Overview
Description
5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide is a compound belonging to the class of thieno[2,3-b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[2,3-b]thiophene core . The reaction conditions often include heating the reactants in a suitable solvent such as xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure but differ in the position of the sulfur atoms and substituents.
Thieno[3,4-b]thiophene derivatives: Another class of related compounds with variations in the thiophene ring structure.
Uniqueness
5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-3-13-8-11-9-14(20-16(11)19-13)15(18)17-12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJEQMKKBQGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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